1,2-Diphenylcyclobuta[b]anthracene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Diphenylcyclobuta[b]anthracene is a polycyclic aromatic hydrocarbon that consists of an anthracene core with a cyclobutane ring fused to it and two phenyl groups attached.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Diphenylcyclobuta[b]anthracene typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Friedel-Crafts cyclization, where a diarylmethane precursor undergoes cyclization in the presence of a Lewis acid catalyst . Another approach involves the use of metal-catalyzed reactions with alkynes to construct the anthracene framework .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using scalable catalysts, and employing efficient purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
1,2-Diphenylcyclobuta[b]anthracene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the anthracene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield anthraquinones, while substitution reactions can introduce functional groups such as nitro, sulfonyl, or halogen atoms .
Scientific Research Applications
1,2-Diphenylcyclobuta[b]anthracene has several scientific research applications, including:
Organic Electronics: Used in the development of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) due to its photophysical properties.
Materials Science: Employed in the synthesis of polymeric materials and solar cells.
Biological Applications: Investigated for its potential antimicrobial and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 1,2-Diphenylcyclobuta[b]anthracene in its various applications involves its ability to interact with light and other molecules. In organic electronics, its extended conjugated π-system allows for efficient electron transport and light emission . In biological applications, its interaction with cellular components can lead to antimicrobial and anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
9,10-Diphenylanthracene: Similar in structure but lacks the cyclobutane ring.
Anthracene: The parent compound without phenyl groups or cyclobutane ring.
2,2’-Bianthracene: Another anthracene derivative with different substitution patterns.
Uniqueness
1,2-Diphenylcyclobuta[b]anthracene is unique due to the presence of the cyclobutane ring fused to the anthracene core, which imparts distinct photophysical and chemical properties.
Properties
CAS No. |
49626-41-7 |
---|---|
Molecular Formula |
C28H18 |
Molecular Weight |
354.4 g/mol |
IUPAC Name |
13,14-diphenyltetracyclo[8.6.0.03,8.012,15]hexadeca-1(16),2,4,6,8,10,12,14-octaene |
InChI |
InChI=1S/C28H18/c1-3-9-19(10-4-1)27-25-17-23-15-21-13-7-8-14-22(21)16-24(23)18-26(25)28(27)20-11-5-2-6-12-20/h1-18H |
InChI Key |
XEGMELRFVKNDQF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=C4C=C5C=CC=CC5=CC4=CC3=C2C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.